![molecular formula C14H10ClFO2 B1393917 2-[(4-Fluorobenzyl)oxy]benzoyl chloride CAS No. 926025-98-1](/img/structure/B1393917.png)
2-[(4-Fluorobenzyl)oxy]benzoyl chloride
Overview
Description
2-[(4-Fluorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10ClFO2. It is a specialty product often used in proteomics research. This compound is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a 4-fluorobenzyl group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 2-hydroxybenzoyl chloride with 4-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The general reaction scheme is as follows:
2-Hydroxybenzoyl chloride+4-Fluorobenzyl chlorideBase2-[(4-Fluorobenzyl)oxy]benzoyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Esterification: Reaction with alcohols can yield esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Esterification: Alcohols are used in the presence of a catalyst such as sulfuric acid or a base like pyridine.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzoyl derivatives.
Hydrolysis: Forms 2-[(4-Fluorobenzyl)oxy]benzoic acid.
Esterification: Yields esters of 2-[(4-Fluorobenzyl)oxy]benzoic acid.
Scientific Research Applications
2-[(4-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification and labeling of proteins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of various compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical modifications and labeling techniques.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzoyl chloride
- 4-Fluorobenzoyl chloride
- 2-Hydroxybenzoyl chloride
Uniqueness
2-[(4-Fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of both a fluorobenzyl group and a benzoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in specific research and industrial applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)12-3-1-2-4-13(12)18-9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFDTXAQCBJEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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